molecular formula C9H19ClN2O B12710384 N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride CAS No. 74443-99-5

N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride

Cat. No.: B12710384
CAS No.: 74443-99-5
M. Wt: 206.71 g/mol
InChI Key: IEWKGYJNURLXHT-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride is a chemical compound with the molecular formula C9H19ClN2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable structures and its reactivity under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride typically involves the reaction of acryloyl chloride with N-(2-(diethylamino)ethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(diethylamino)ethyl)acrylamide oxides, while reduction can produce N-(2-(diethylamino)ethyl)amines .

Scientific Research Applications

N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions lead to conformational changes in the target molecules, affecting their function and activity. The compound’s ability to form stable complexes with drugs and other molecules makes it a valuable tool in drug delivery and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications .

Properties

CAS No.

74443-99-5

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-4-9(12)10-7-8-11(5-2)6-3;/h4H,1,5-8H2,2-3H3,(H,10,12);1H

InChI Key

IEWKGYJNURLXHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C=C.Cl

Origin of Product

United States

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